molecular formula C12H13N3O4 B1599800 tert-Butyl 6-nitro-1H-indazole-1-carboxylate CAS No. 219503-74-9

tert-Butyl 6-nitro-1H-indazole-1-carboxylate

Cat. No.: B1599800
CAS No.: 219503-74-9
M. Wt: 263.25 g/mol
InChI Key: IDQFCHKQFNYMFE-UHFFFAOYSA-N
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Description

tert-Butyl 6-nitro-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring This particular compound is characterized by the presence of a tert-butyl ester group at the 1-position and a nitro group at the 6-position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-nitro-1H-indazole-1-carboxylate typically involves the nitration of an indazole precursor followed by esterification. One common method starts with the nitration of 1H-indazole to introduce the nitro group at the 6-position. This is followed by the reaction with tert-butyl chloroformate to form the tert-butyl ester. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like triethylamine for esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: 6-Amino-1H-indazole-1-carboxylate.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

    Hydrolysis: 6-Nitro-1H-indazole-1-carboxylic acid.

Scientific Research Applications

tert-Butyl 6-nitro-1H-indazole-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.

    Biological Studies: The compound is used in studies to understand the biological activity of indazole derivatives and their interactions with various biological targets.

    Chemical Biology: It serves as a probe to study enzyme mechanisms and receptor-ligand interactions.

    Material Science: Indazole derivatives are explored for their potential use in organic electronics and as precursors for functional materials.

Mechanism of Action

The mechanism of action of tert-Butyl 6-nitro-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indazole ring system can also participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

tert-Butyl 6-nitro-1H-indazole-1-carboxylate can be compared with other indazole derivatives such as:

    6-Nitro-1H-indazole: Lacks the tert-butyl ester group, making it less lipophilic and potentially less bioavailable.

    tert-Butyl 1H-indazole-1-carboxylate: Lacks the nitro group, which may result in different biological activity and reactivity.

    1H-Indazole-1-carboxylate derivatives: Various substitutions on the indazole ring can lead to different biological properties and applications.

The uniqueness of this compound lies in its combination of the nitro and tert-butyl ester groups, which can influence its chemical reactivity, biological activity, and physicochemical properties.

Properties

IUPAC Name

tert-butyl 6-nitroindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-10-6-9(15(17)18)5-4-8(10)7-13-14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQFCHKQFNYMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470743
Record name tert-Butyl 6-nitro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219503-74-9
Record name tert-Butyl 6-nitro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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